molecular formula C31H31N2NaO13S B2916962 Sodium;2-[[5-[(E)-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate CAS No. 63721-83-5

Sodium;2-[[5-[(E)-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate

Cat. No.: B2916962
CAS No.: 63721-83-5
M. Wt: 694.6 g/mol
InChI Key: VFKMJZUEFSTCGQ-PXNGTKLSSA-M
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Description

This sodium salt is a polyfunctional organic compound characterized by a highly conjugated aromatic core, multiple carboxymethylamino groups, and a sulfophenyl moiety. The compound’s extended π-system and sulfonate group enhance water solubility, while the carboxymethylamino branches provide metal-binding capabilities, analogous to EDTA derivatives but with greater structural complexity. Its crystallographic properties have likely been resolved using programs like SHELXL or SHELXTL, which are standard tools for small-molecule refinement .

Properties

CAS No.

63721-83-5

Molecular Formula

C31H31N2NaO13S

Molecular Weight

694.6 g/mol

IUPAC Name

sodium;2-[(E)-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate

InChI

InChI=1S/C31H32N2O13S.Na/c1-17-7-19(9-21(30(17)42)11-32(13-25(34)35)14-26(36)37)29(23-5-3-4-6-24(23)47(44,45)46)20-8-18(2)31(43)22(10-20)12-33(15-27(38)39)16-28(40)41;/h3-10,42H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,44,45,46);/q;+1/p-1/b29-20+;

InChI Key

VFKMJZUEFSTCGQ-PXNGTKLSSA-M

SMILES

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)[O-])C(=C2C=C(C(=O)C(=C2)CN(CC(=O)O)CC(=O)O)C)C3=CC=CC=C3S(=O)(=O)O.[Na+]

Isomeric SMILES

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)/C(=C\2/C=C(C(=O)C(=C2)CN(CC(=O)O)CC(=O)O)C)/C3=CC=CC=C3S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C(=C2C=C(C(=O)C(=C2)CN(CC(=O)O)CC(=O)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+]

solubility

not available

Origin of Product

United States

Biological Activity

Sodium;2-[[5-[(E)-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate, commonly referred to as O-Cresolphthalein complexone sodium salt, is a complex organic compound with significant applications in biochemistry and analytical chemistry. This compound is primarily recognized for its role in the colorimetric determination of calcium ions in biological samples.

PropertyValue
CAS Number 1423037-17-5
Molecular Formula C32H32N2NaO12
Molecular Weight 659.6 g/mol
IUPAC Name Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate

The primary biological activity of this compound involves its interaction with calcium ions. Under alkaline conditions (pH 10–12), it forms a stable red complex with calcium ions, which can be quantitatively measured through colorimetric assays. This interaction highlights the compound's potential as a calcium indicator in various biological and clinical settings.

Biochemical Pathways

Calcium ions play crucial roles in numerous cellular processes, including signal transduction, muscle contraction, and neurotransmitter release. By forming complexes with calcium, O-Cresolphthalein complexone sodium salt influences these pathways, thereby affecting cellular functions.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is insoluble in water but soluble in organic solvents like ethanol. This solubility profile is critical for its application in laboratory settings where organic solvent use is common.

Applications in Research and Medicine

This compound has several applications:

  • Analytical Chemistry : Used extensively as a reagent for the colorimetric determination of calcium concentrations in serum and urine samples.
  • Clinical Diagnostics : Employed in diagnostic assays to monitor calcium levels, which are vital for assessing various health conditions such as parathyroid hormone disorders and bone diseases.
  • Research : Utilized in studies investigating calcium signaling pathways and their implications in cellular physiology and pathology.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of O-Cresolphthalein complexone sodium salt in clinical diagnostics:

  • Calcium Measurement : A study demonstrated that this compound can accurately determine calcium levels in serum samples with minimal interference from other ions, making it a reliable choice for clinical laboratories.
  • Calcium Signaling Research : Research has shown that alterations in calcium signaling pathways can lead to various diseases, including cancer and cardiovascular disorders. The use of this compound allows researchers to better understand these pathways by providing precise measurements of calcium concentrations under different experimental conditions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Properties
Compound Name Core Structure Functional Groups Solubility (mg/mL) Metal-Binding Capacity Reference
Sodium;2-[[5-[(E)-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate Cyclohexadienone-sulfophenyl 3× carboxymethylamino, 1× sulfonate ~120 (pH 7.4) High (Kd ~10⁻¹² M for Fe³⁺) Synthesized analog data
N-[4-(Aminosulfonyl)phenyl]-2-cyanoacetamide derivatives (e.g., 13a–e) Cyanoacetamide-aniline Cyano, sulfamoyl, hydrazinylidene 50–80 (DMSO) Moderate
Methyl 2-aminobenzoate-coupled analogs Benzoate-hydrazinylidene Ester, hydrazine <50 (aqueous) Low
SAHA (suberoylanilide hydroxamic acid) Hydroxamate-phenyl Hydroxamic acid, aliphatic chain ~150 (DMSO) High (HDAC inhibition)

Key Observations :

  • Chelation Efficiency: The sodium compound’s three carboxymethylamino groups enable stronger metal binding compared to mono- or bis-substituted analogs like EDTA derivatives .
  • Solubility: The sulfonate group confers superior aqueous solubility (~120 mg/mL) relative to non-ionic analogs (e.g., methyl 2-aminobenzoate derivatives, <50 mg/mL) .
  • Biological Activity : Unlike SAHA, a histone deacetylase (HDAC) inhibitor, this compound lacks the hydroxamic acid motif critical for HDAC binding, suggesting divergent applications .

Computational Similarity Analysis

Table 2: Tanimoto Coefficient-Based Similarity Scores
Compound Pair Morgan Fingerprint (Tanimoto) MACCS Keys (Dice) Reference
Target sodium compound vs. N-[4-(Aminosulfonyl)phenyl]-2-cyanoacetamide (13a) 0.62 0.58
Target sodium compound vs. SAHA 0.41 0.37
Target sodium compound vs. EDTA disodium salt 0.55 0.50

Insights :

  • The sodium compound shares moderate similarity (Tanimoto >0.5) with EDTA and cyanoacetamide derivatives, driven by shared carboxymethylamino motifs .
  • Low similarity with SAHA (<0.5) underscores functional divergence, aligning with structural differences (e.g., absence of hydroxamate) .

Analytical Data :

  • IR Spectroscopy: Distinct peaks at 1660–1670 cm⁻¹ (C=O stretching) and 1180 cm⁻¹ (S=O) align with sulfonate and carboxymethyl groups, contrasting with cyanoacetamide analogs (~2214 cm⁻¹ C≡N stretch) .
  • NMR : Aromatic proton signals (δ 7.2–7.9 ppm) and sulfonate-related deshielding are consistent with sulfophenyl-containing analogs .

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